molecular formula C10H18N4O2 B13548225 Methyl 2-amino-3-(3,5-diethyl-1h-1,2,4-triazol-1-yl)propanoate

Methyl 2-amino-3-(3,5-diethyl-1h-1,2,4-triazol-1-yl)propanoate

Cat. No.: B13548225
M. Wt: 226.28 g/mol
InChI Key: NAJSAXDWANGVON-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of 1,2,4-triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and ester functional groups, which contribute to its diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

methyl 2-amino-3-(3,5-diethyl-1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C10H18N4O2/c1-4-8-12-9(5-2)14(13-8)6-7(11)10(15)16-3/h7H,4-6,11H2,1-3H3

InChI Key

NAJSAXDWANGVON-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)CC)CC(C(=O)OC)N

Origin of Product

United States

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